2-butoxy-7-[[4-(1-pyrrolidinylmethyl)phenyl]methyl]-5H-pyrrolo[3,2-d]pyrimidin-4-amine
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Overview
Description
2-Butoxy-7-[[4-(1-pyrrolidinylmethyl)phenyl]methyl]-5H-pyrrolo[3,2-d]pyrimidin-4-amine is a complex organic compound known for its kinase-inhibiting properties[_{{{CITATION{{{1{2-butoxy-7- [ [4- (1-pyrrolidinylmethyl)phenyl]methyl]-5H-pyrrolo 3,2 ...{{{CITATION{{{_1{2-butoxy-7- [ [4- (1-pyrrolidinylmethyl)phenyl]methyl]-5H-pyrrolo 3,2 ....
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the pyrrolo[3,2-d]pyrimidin-4-amine core[_{{{CITATION{{{1{2-butoxy-7- [ [4- (1-pyrrolidinylmethyl)phenyl]methyl]-5H-pyrrolo 3,2 ...{{{CITATION{{{1{2-butoxy-7- [ [4- (1-pyrrolidinylmethyl)phenyl]methyl]-5H-pyrrolo 3,2 .... Reaction conditions often require the use of strong bases and coupling reagents to facilitate the formation of the desired bonds[{{{CITATION{{{_1{2-butoxy-7- [ [4- (1-pyrrolidinylmethyl)phenyl]methyl]-5H-pyrrolo 3,2 ....
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to maximize yield and purity[_{{{CITATION{{{_1{2-butoxy-7- [ [4- (1-pyrrolidinylmethyl)phenyl]methyl]-5H-pyrrolo 3,2 .... This may include the use of continuous flow reactors and advanced purification techniques to ensure the final product meets quality standards.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_1{2-butoxy-7- [ [4- (1-pyrrolidinylmethyl)phenyl]methyl]-5H-pyrrolo 3,2 ....
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and chromium-based reagents[_{{{CITATION{{{_1{2-butoxy-7- [ [4- (1-pyrrolidinylmethyl)phenyl]methyl]-5H-pyrrolo 3,2 ....
Reduction: Reduction reactions may involve the use of lithium aluminum hydride or sodium borohydride[_{{{CITATION{{{_1{2-butoxy-7- [ [4- (1-pyrrolidinylmethyl)phenyl]methyl]-5H-pyrrolo 3,2 ....
Substitution: Nucleophilic substitution reactions can be facilitated by strong bases such as sodium hydride[_{{{CITATION{{{_1{2-butoxy-7- [ [4- (1-pyrrolidinylmethyl)phenyl]methyl]-5H-pyrrolo 3,2 ....
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
This compound has significant applications in various fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Its kinase-inhibiting properties make it a valuable tool in studying cellular signaling pathways.
Medicine: It is being investigated for its potential use in cancer therapy due to its ability to induce apoptosis and inhibit cell proliferation[_{{{CITATION{{{_1{2-butoxy-7- [ [4- (1-pyrrolidinylmethyl)phenyl]methyl]-5H-pyrrolo 3,2 ....
Industry: The compound's unique properties may be leveraged in the development of new pharmaceuticals and chemical products.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of specific kinases, which are enzymes involved in the regulation of cellular processes[_{{{CITATION{{{_1{2-butoxy-7- [ [4- (1-pyrrolidinylmethyl)phenyl]methyl]-5H-pyrrolo 3,2 .... By inhibiting these kinases, the compound disrupts signaling pathways that are crucial for cell survival and proliferation, leading to apoptosis (programmed cell death).
Molecular Targets and Pathways Involved:
Kinases: The primary molecular targets are specific kinases involved in cell growth and survival.
Pathways: The compound interferes with pathways such as the PI3K/AKT/mTOR pathway, which is often dysregulated in cancer cells.
Comparison with Similar Compounds
This compound is unique in its structure and biological activity compared to other kinase inhibitors. Similar compounds include:
Vesatolimod: Another kinase inhibitor with similar structural features but different biological targets.
GS 9620: A related compound with applications in immunotherapy.
These compounds share similarities in their core structures but differ in their specific applications and mechanisms of action.
Properties
IUPAC Name |
2-butoxy-7-[[4-(pyrrolidin-1-ylmethyl)phenyl]methyl]-5H-pyrrolo[3,2-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5O/c1-2-3-12-28-22-25-19-18(14-24-20(19)21(23)26-22)13-16-6-8-17(9-7-16)15-27-10-4-5-11-27/h6-9,14,24H,2-5,10-13,15H2,1H3,(H2,23,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMDGIQUJSYPMLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=NC2=C(C(=N1)N)NC=C2CC3=CC=C(C=C3)CN4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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